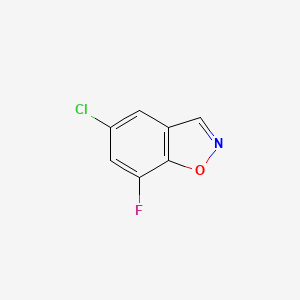

5-Chloro-7-fluoro-1,2-benzoxazole

Description

Strategic Importance of Benzoxazole (B165842) Ring Systems

The benzoxazole scaffold, a heterocyclic ring system composed of a fused benzene (B151609) and oxazole (B20620) ring, is a structure of considerable interest in modern chemical research. nih.govbldpharm.com These systems are prominent in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds. nih.gov Derivatives of benzoxazole have been investigated for a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov The rigid, planar structure of the benzoxazole core makes it an effective pharmacophore for interacting with various biological targets. Beyond medicine, benzoxazole derivatives are also explored in materials science for their unique photophysical properties, finding potential applications in optoelectronic materials.

Academic Significance of 5-Chloro-7-fluoro-1,2-benzoxazole

There is no specific information available in the searched academic literature or patents to detail the academic significance of 5-Chloro-7-fluoro-1,2-benzoxazole.

Scope and Objectives of Research on 5-Chloro-7-fluoro-1,2-benzoxazole

There are no published research objectives or ongoing studies specifically focused on 5-Chloro-7-fluoro-1,2-benzoxazole found in the available literature.

Structure

3D Structure

Properties

Molecular Formula |

C7H3ClFNO |

|---|---|

Molecular Weight |

171.55 g/mol |

IUPAC Name |

5-chloro-7-fluoro-1,2-benzoxazole |

InChI |

InChI=1S/C7H3ClFNO/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H |

InChI Key |

PETVZGWLFDMITF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C=NO2)F)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 7 Fluoro 1,2 Benzoxazole

Precursor Design and Synthesis Strategies

The successful synthesis of the target molecule is critically dependent on the rational design and preparation of appropriately substituted aromatic precursors. The strategic introduction of functional groups and halogen atoms onto the benzene (B151609) ring dictates the feasibility and efficiency of the subsequent cyclization step.

The construction of the 5-chloro-7-fluoro substitution pattern on the benzisoxazole ring requires a precursor with functional groups arranged to facilitate cyclization. A common strategy involves starting with a phenol derivative that already contains the desired halogen substituents. For instance, a plausible precursor is a 2-hydroxybenzaldehyde or 2-hydroxyacetophenone bearing a chlorine atom at position 4 and a fluorine atom at position 6.

The introduction of these halogens typically relies on electrophilic aromatic substitution reactions, where the regioselectivity is governed by the directing effects of the substituents already present on the aromatic ring. The hydroxyl group is a strong ortho-, para-director. Therefore, starting with a compound like 2-fluorophenol, subsequent chlorination would likely be directed to the para position (position 4) and the other ortho position (position 6). Careful control of reaction conditions is necessary to achieve the desired disubstituted product and avoid the formation of unwanted isomers. The presence of electron-withdrawing groups, such as the halogens themselves, on the aromatic ring generally deactivates it towards further substitution but facilitates cyclization steps that proceed via nucleophilic aromatic substitution. chim.it

The key intermediates for 1,2-benzisoxazole synthesis are typically ortho-hydroxyaryl oximes or, less commonly, ortho-halogenated aryl oximes. chim.it The most prevalent synthetic routes involve the formation of an N-O bond from an ortho-hydroxyaryl oxime precursor. chim.it

Ortho-Hydroxyaryl Oximes: This class of precursors is readily prepared from the corresponding ortho-hydroxyaryl carbonyl compounds. For the synthesis of 5-Chloro-7-fluoro-1,2-benzoxazole, a likely starting material would be 4-chloro-2-fluoro-6-hydroxybenzaldehyde or the corresponding acetophenone. This carbonyl compound is then converted to its oxime by reaction with hydroxylamine hydrochloride in the presence of a base. This process is a standard condensation reaction that forms the C=N-OH functionality necessary for cyclization. niscpr.res.in

Ortho-Halogenated Aryl Oximes: An alternative, though less common, strategy involves the cyclization of an ortho-halogenated aryl oxime via intramolecular C-O bond formation. chim.it This pathway requires a precursor such as an oxime derived from a 2,4-dihalo-substituted benzaldehyde or acetophenone. The cyclization proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the deprotonated oxime attacks the carbon bearing the ortho-halogen. chim.it The reactivity in such SNAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring, a condition met by the chloro and fluoro substituents of the target molecule. chim.it

While amidoximes are important precursors for other heterocyclic systems, the synthesis of 1,2-benzisoxazoles predominantly relies on the cyclization of oximes derived from aldehydes or ketones.

Cyclization Reaction Pathways and Mechanistic Considerations

The final and pivotal step in forming the 1,2-benzoxazole ring system is the cyclization of the prepared precursor. This can be achieved through several pathways, including intramolecular condensation or transition metal-catalyzed reactions, each with distinct mechanistic features.

Intramolecular cyclocondensation is a classical and widely used method for synthesizing 1,2-benzisoxazoles. The specific approach depends on the nature of the precursor.

N-O Bond Formation: Starting from an ortho-hydroxyaryl oxime, the cyclization is effectively a dehydration reaction to form the N-O bond. chim.it To facilitate this, the oxime's hydroxyl group must be converted into a good leaving group. A variety of reagents have been developed for this purpose, as summarized in the table below. chim.itresearchgate.net The reaction involves the activation of the oxime hydroxyl, followed by an intramolecular nucleophilic attack from the adjacent phenolic oxygen. chim.it

C-O Bond Formation: This approach utilizes an ortho-halogenated aryl oxime. The reaction is typically promoted by a base, which deprotonates the oxime's hydroxyl group. The resulting oximate anion then acts as an intramolecular nucleophile, displacing the ortho-halogen via an SNAr mechanism to form the C-O bond and close the ring. chim.it

| Cyclization Method (Precursor) | Reagents/Conditions | Product Yield | Reference |

| Dehydration (o-Hydroxyaryl Oxime) | PPh₃/DDQ, Room Temp | Excellent | researchgate.net |

| Dehydration (o-Hydroxyaryl Oxime) | p-Toluenesulfonyl chloride, Amine | Good | researchgate.net |

| Dehydration (o-Hydroxyaryl Oxime) | Trifluoromethanesulfonic anhydride | Good | researchgate.net |

| SNAr (o-Halogenated Aryl Oxime) | Base (e.g., K₂CO₃, NaH) | Variable | chim.it |

Modern synthetic chemistry has introduced several transition metal-catalyzed methods for the construction of benzisoxazole rings, often offering milder reaction conditions and broader functional group tolerance.

Palladium-catalyzed methods have been developed, such as a [4+1] annulation pathway involving the reaction of N-phenoxyacetamides with aldehydes. This reaction activates the C-H bond ortho to the phenol-derived O-N bond, enabling the simultaneous formation of the required C-C and C=N bonds to construct the ring. rsc.org Copper catalysis is also employed; for example, the cyclization of Z-oximes derived from 2-bromoacetophenones can be achieved at room temperature using a copper(I) iodide catalyst with a diamine ligand. chim.it These catalytic approaches provide powerful alternatives to traditional condensation methods.

| Catalyst System | Precursor Type | Reaction Type | Reference |

| Palladium(II) Acetate | N-Phenoxyacetamide + Aldehyde | C-H Activation / [4+1] Annulation | rsc.org |

| Copper(I) Iodide / DMEDA | Z-Oxime of 2-bromoacetophenone | Intramolecular Cyclization | chim.it |

| Iron(II) Bromide | Aryl azide with ketone substituent | N-O Bond Formation | organic-chemistry.org |

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The cyclization pathways for 1,2-benzisoxazole synthesis are well-studied.

For the intramolecular cyclocondensation of o-hydroxyaryl oximes (N-O bond formation), the mechanism begins with the activation of the oxime's hydroxyl group by a reagent (e.g., tosyl chloride, PPh₃/DDQ). This creates a good leaving group, which is then displaced by the nucleophilic phenolic hydroxyl group in an intramolecular fashion to close the five-membered ring. chim.it A significant competing pathway in this reaction is the Beckmann rearrangement, which can occur under acidic conditions or with certain activating agents, leading to the formation of isomeric benzoxazoles as side products. chim.it

In the base-promoted cyclization of o-halogenated aryl oximes (C-O bond formation ), the mechanism is a classic nucleophilic aromatic substitution (SNAr). The base deprotonates the oxime hydroxyl to form a potent nucleophile. This anion attacks the aromatic carbon bearing the ortho-halogen, proceeding through a negatively charged intermediate known as a Meisenheimer complex, before eliminating the halide ion to yield the final 1,2-benzisoxazole product. chim.it

For transition metal-catalyzed reactions , the mechanisms are more complex and involve catalytic cycles. In the palladium-catalyzed C-H activation/[4+1] annulation, the cycle is thought to involve ortho-palladation directed by the N-O bond, followed by coordination and insertion of the aldehyde, and finally reductive elimination to form the product and regenerate the active palladium catalyst. rsc.org Copper-catalyzed reactions are believed to proceed through coordination of the copper to the substrate, facilitating the intramolecular bond formation. chim.it

Regioselective and Stereoselective Synthesis of Analogues

Regio- and stereocontrol are paramount in modern organic synthesis for creating specific isomers with desired pharmacological profiles.

The substitution pattern of the final 1,2-benzoxazole product is primarily dictated by the substitution pattern of the aromatic precursor. The synthesis of a 5-chloro-7-fluoro analogue would necessitate a starting material, such as a substituted phenol or aniline derivative, that already contains the chloro and fluoro atoms in the correct positions relative to the groups that will form the heterocyclic ring.

Traditional and modern synthetic routes to the 1,2-benzoxazole core generally fall into two main categories: C–O bond formation and N–O bond formation chim.it.

N–O Bond Formation from Substituted o-Hydroxyaryl Precursors: This is a common and effective strategy. The process typically begins with a 2-hydroxybenzoyl derivative, which is converted to an oxime. Subsequent intramolecular cyclization via dehydration yields the 1,2-benzoxazole ring chim.it. To achieve the 5-chloro-7-fluoro substitution pattern, the synthesis would logically commence with a 2-hydroxyaryl ketoxime derived from a 2-acetyl-4-chloro-6-fluorophenol. The regioselectivity is thus embedded in the choice of the starting material. A divergent synthesis approach allows for the selective formation of either 1,2-benzisoxazoles or the isomeric benzoxazoles from the same o-hydroxyaryl ketoxime precursor by modifying the reaction conditions crossref.orgresearchgate.net.

C–O Bond Formation from Substituted o-Haloaryl Precursors: An alternative approach involves the cyclization of an o-haloaryl oxime, typically under basic conditions or via microwave irradiation in greener solvents like PEG-600 chim.it. For the target compound, this would involve an oxime derived from a 2,4-dichloro-6-fluoro-substituted benzene, where one chlorine atom is subsequently displaced by the oxime's oxygen atom to form the ring.

The introduction of a halogen at the 5-position of the benzisoxazole ring has been noted to influence the biological activity of the resulting compounds nih.gov. The following table illustrates how the choice of starting material directly controls the final substitution pattern in analogous heterocyclic syntheses.

| Starting Material | Reaction/Key Step | Resulting Substitution Pattern | Reference Principle |

|---|---|---|---|

| 2-Amino-4-chlorophenol | Condensation/Cyclization | 5-Chloro-benzoxazole derivative | rsc.org |

| o-Hydroxyaryl Ketoximes | Condition-dependent cyclization | Regioselective formation of 1,2-Benzisoxazole vs. Benzoxazole (B165842) | crossref.org |

| 3-(bromomethyl)-1,2-benzisoxazole | Further functionalization | Introduction of halogen at the 5-position affects activity | nih.gov |

| 2-Haloaryl oximes | Base-free cyclization (MW) | Substituted 1,2-Benzisoxazole | chim.it |

While the 5-Chloro-7-fluoro-1,2-benzoxazole molecule itself is achiral, the synthesis of chiral analogues, particularly those with stereocenters on substituents or on a reduced (dihydro) benzoxazole ring, requires stereoselective methods.

The development of enantioselective methods for the synthesis of the 1,2-benzoxazole core remains a significant challenge. A comprehensive 2022 review of the synthesis of 1,2-benzisoxazoles and their reduced form, 1,2-benzisoxazolines, highlights that asymmetric synthesis in this area is scarcely known chim.it. The primary example involves using a chiral starting material derived from pentose, rather than asymmetric catalysis chim.it.

This represents a notable gap in the literature, as enantiomerically pure heterocyclic compounds are often crucial for developing selective therapeutic agents. Future research may focus on developing chiral catalysts—whether metal-based or organocatalysts—that can control the stereochemistry during the ring-forming step, for instance, in cycloaddition reactions or intramolecular cyclizations leading to chiral 1,2-benzoxazoline analogues.

Green Chemistry Principles in 5-Chloro-7-fluoro-1,2-benzoxazole Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While these principles are broadly applicable, much of the specific research has been demonstrated on the isomeric benzoxazole system, providing a valuable blueprint for greener syntheses of 1,2-benzoxazoles.

A key objective of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to pollution.

Solvent-Free Synthesis: Several methods have been developed for synthesizing benzoxazoles under solvent-free conditions. These often involve heating a mixture of a 2-aminophenol with an aldehyde or carboxylic acid derivative in the presence of a catalyst. Catalysts used in these conditions include Brønsted acidic ionic liquids, silica-supported sodium hydrogen sulphate, and strontium carbonate (via a grindstone mechanochemical method) rsc.org. These reactions often proceed with high yields and simplify the product purification process. For example, a Brønsted acidic ionic liquid gel has been used as a recyclable, heterogeneous catalyst for benzoxazole synthesis at 130 °C under solvent-free conditions, achieving a 98% yield rsc.org.

Catalyst-Free Methodologies: While many solvent-free methods require a catalyst, some protocols aim to eliminate catalysts as well. Microwave-assisted synthesis can often accelerate reactions without the need for a catalyst, sometimes using a high-boiling, greener solvent like polyethylene glycol (PEG) which can be essentially base-free chim.it.

The following table summarizes various green methodologies, primarily demonstrated for benzoxazoles, that could be adapted for 1,2-benzoxazole synthesis.

| Methodology | Catalyst/Conditions | Key Green Advantage | Reference |

|---|---|---|---|

| Solvent-Free Condensation | Brønsted Acidic Ionic Liquid (BAIL) gel, 130 °C | Solvent-free, reusable catalyst | rsc.org |

| Solvent-Free Reaction | NaHSO₄-SiO₂, heat | Solvent-free, reusable solid acid catalyst | nih.gov |

| Microwave-Assisted Synthesis | PEG-600, heat | Reduced reaction time, greener solvent, potentially catalyst-free | chim.it |

| Mechanochemical Synthesis | SrCO₃, grindstone | Solvent-free, room temperature, short reaction time | nih.gov |

| Ultrasound Irradiation | Magnetic Ionic Liquid Nanoparticles | Solvent-free, rapid reaction, recyclable magnetic catalyst | nih.gov |

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product.

High Atom Economy Reactions: Synthesis strategies like direct C-H functionalization are considered highly atom-economical because they avoid the need for pre-functionalized substrates (e.g., haloarenes), thereby reducing the formation of stoichiometric byproducts nih.gov. While often applied to the C2 position of the benzoxazole ring, the principle of forming bonds directly without leaving groups is a key green objective.

Electrochemical Synthesis: An electrochemical approach to synthesizing benzoxazole derivatives has been reported as an efficient and atom-economical method. This process involves the electrochemical oxidation of catechols in the presence of benzylamines. It proceeds under mild and green conditions (often in aqueous solutions) without any external chemical oxidants or catalysts, generating hydrogen gas as the only byproduct ambeed.comnih.gov. This approach maximizes the incorporation of reactant atoms into the product and avoids the use of toxic oxidizing agents.

The choice of reagents and catalysts is central to green synthesis. The focus is on using materials that are non-toxic, renewable, and can be easily recovered and reused.

Benign and Recyclable Catalysts: There is a strong trend towards replacing homogeneous acid or metal catalysts with heterogeneous catalysts that can be easily separated from the reaction mixture and reused. Examples include:

Ionic Liquids: These are often touted as green solvents and catalysts due to their low vapor pressure. Brønsted acidic ionic liquids and those supported on magnetic nanoparticles have been shown to be effective and recyclable catalysts for benzazole synthesis rsc.orgnih.gov.

Solid Catalysts: Materials like zeolites, montmorillonite KSF clay, and silica-supported acids are stable, non-corrosive, and easily filtered, allowing for multiple reuse cycles nih.govnih.gov.

Waste-Derived Catalysts: In one novel approach, fly ash, an industrial waste product, has been used as a cheap and environmentally benign catalyst for the synthesis of 2-substituted benzoxazoles ambeed.com.

Greener Solvents and Media: When solvents are necessary, the use of environmentally friendly alternatives is preferred. Water is the ideal green solvent, and an efficient method for synthesizing benzoxazole-2-thiols in water has been described chim.it. Other media, such as deep eutectic solvents (DES) and polyethylene glycol (PEG), are also being explored as biodegradable and less toxic alternatives to traditional organic solvents.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 7 Fluoro 1,2 Benzoxazole

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound. For 5-Chloro-7-fluoro-1,2-benzoxazole, these methods are crucial for confirming the presence of the benzoxazole (B165842) core and the specific halogen substituents.

The vibrational spectrum of 5-Chloro-7-fluoro-1,2-benzoxazole is complex, with numerous bands corresponding to the stretching and bending modes of its constituent atoms. The assignment of these bands is based on established group frequency regions and comparison with the spectra of related benzoxazole derivatives and halogenated aromatic compounds.

Key characteristic vibrations for 5-Chloro-7-fluoro-1,2-benzoxazole include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond of the oxazole (B20620) ring gives rise to a characteristic stretching vibration, generally observed in the 1650-1550 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ region.

C-O Stretching: The carbon-oxygen single bond stretching within the oxazole ring typically appears between 1260 and 1000 cm⁻¹.

C-F Stretching: The carbon-fluorine stretching vibration is a strong absorption and is anticipated in the 1250-1020 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a band in the 850-550 cm⁻¹ region.

Out-of-Plane C-H Bending: These bending vibrations are characteristic of the substitution pattern on the aromatic ring and are typically found in the 900-675 cm⁻¹ range.

A detailed assignment of the principal vibrational modes is presented in the interactive table below.

Interactive Data Table: Characteristic Vibrational Frequencies of 5-Chloro-7-fluoro-1,2-benzoxazole

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100-3000 | Stretching of the C-H bonds on the aromatic ring. |

| C=N Stretch | 1650-1550 | Stretching of the carbon-nitrogen double bond in the oxazole ring. |

| Aromatic C=C Stretch | 1600-1450 | In-plane stretching of the carbon-carbon bonds of the benzene ring. |

| C-O Stretch | 1260-1000 | Stretching of the C-O single bond within the oxazole ring. |

| C-F Stretch | 1250-1020 | Stretching of the carbon-fluorine bond. |

| C-Cl Stretch | 850-550 | Stretching of the carbon-chlorine bond. |

| Out-of-Plane C-H Bend | 900-675 | Bending of the C-H bonds out of the plane of the aromatic ring. |

To complement experimental data and aid in the precise assignment of vibrational bands, computational methods such as Density Functional Theory (DFT) are employed. mdpi.comnih.gov By calculating the optimized molecular geometry and the corresponding vibrational frequencies, a theoretical spectrum can be generated. These calculations are often performed using functionals like B3LYP with a basis set such as 6-31G*. nih.gov

The computed frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical model, leading to a better correlation with experimental spectra. mdpi.com Such theoretical studies on related halo-substituted benzoxazoles have demonstrated good agreement between calculated and observed frequencies, providing a reliable framework for the analysis of 5-Chloro-7-fluoro-1,2-benzoxazole. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 5-Chloro-7-fluoro-1,2-benzoxazole is expected to show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the heteroatoms in the oxazole ring.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are affected by the attached substituents, with the carbons bonded to the electronegative chlorine, fluorine, and oxygen atoms appearing at lower field.

¹⁹F NMR: As fluorine has a spin of 1/2 and is 100% abundant, ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. A single signal is expected for the fluorine atom in 5-Chloro-7-fluoro-1,2-benzoxazole, and its chemical shift provides a direct probe of the local electronic environment. mdpi.com

¹⁵N NMR: Nitrogen-15 NMR can provide valuable information about the nitrogen atom in the oxazole ring. However, due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, these experiments are less sensitive and may require specialized techniques or isotopic enrichment. researchgate.net

A table of predicted chemical shifts for 5-Chloro-7-fluoro-1,2-benzoxazole, based on data from analogous compounds, is provided below.

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) for 5-Chloro-7-fluoro-1,2-benzoxazole

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H | 7.0 - 8.5 | Aromatic protons, with specific shifts and couplings determined by substitution pattern. |

| ¹³C | 100 - 160 | Aromatic and heterocyclic carbons. Carbons attached to heteroatoms will be downfield. |

| ¹⁹F | -100 to -140 | Relative to CFCl₃. The exact shift is sensitive to the electronic environment. |

| ¹⁵N | -150 to 50 | Relative to liquid NH₃. Broad range, highly dependent on local geometry and electronics. |

Two-dimensional NMR techniques are crucial for unambiguously establishing the structure of 5-Chloro-7-fluoro-1,2-benzoxazole by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It would be used to confirm the connectivity of the protons on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. It is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to specific C-H units in the molecule. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular skeleton by showing long-range connectivities, such as between the protons on the benzene ring and the carbons of the oxazole ring. sdsu.eduresearchgate.net

While solution-state NMR provides information about the molecule in an isotropic environment, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of the compound in the solid phase. For 5-Chloro-7-fluoro-1,2-benzoxazole, ssNMR could be employed to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties.

Solid-state ¹³C and ¹⁵N NMR can reveal differences in the local chemical environments of the atoms in different crystal packing arrangements. researchgate.net Furthermore, techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP-MAS) can enhance the signal of the less abundant ¹³C nuclei and provide information on the proximity of protons and carbons in the solid state. While specific studies on 5-Chloro-7-fluoro-1,2-benzoxazole are not reported, the application of ssNMR to related polybenzoxazole systems indicates its potential for characterizing the solid-state structure of this compound. researchgate.net

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for probing its structure through controlled fragmentation.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. The exact mass of 5-Chloro-7-fluoro-1,2-benzoxazole (C₇H₃ClFNO) is calculated to be 170.9887 Da. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinctive M+2 peak, further confirming the presence of this halogen.

HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to show protonated molecules ([M+H]⁺) or other adducts. Based on predictions for similar halogenated benzoxazoles, the following table outlines the expected accurate masses for various adducts of 5-Chloro-7-fluoro-1,2-benzoxazole. uni.lu

| Adduct | Predicted m/z (for ³⁵Cl) |

| [M+H]⁺ | 171.9960 |

| [M+Na]⁺ | 193.9779 |

| [M+K]⁺ | 210.9519 |

| [M+NH₄]⁺ | 189.0226 |

| This table presents predicted high-resolution mass spectrometry data for 5-Chloro-7-fluoro-1,2-benzoxazole. |

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing valuable insights into the compound's structural connectivity. For halogenated organic compounds, fragmentation often involves the competitive loss of radicals or neutral molecules. figshare.com

For 5-Chloro-7-fluoro-1,2-benzoxazole, the protonated molecule ([C₇H₄ClFNO]⁺) would be selected as the precursor ion. Collision-induced dissociation (CID) would likely initiate fragmentation through several pathways:

Loss of Carbon Monoxide (CO): A common fragmentation for isoxazole (B147169) rings is the expulsion of CO, leading to a stable radical cation.

Loss of Halogen Radicals: Cleavage of the carbon-halogen bonds could result in the loss of a chlorine radical (•Cl) or a fluorine radical (•F).

Loss of Halogen Acids: Elimination of hydrogen halides, such as HCl or HF, is another possible fragmentation route. figshare.com

Ring Cleavage: The benzoxazole ring system could undergo more complex ring-opening and subsequent fragmentation, leading to smaller charged species.

The study of related halogenated benzoxazoles suggests that fragmentation can be complex, with the potential for rearrangements and multi-step processes. researchgate.net A proposed fragmentation pathway would need to be confirmed by detailed analysis of the product ion spectrum.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| 171.9960 | [C₆H₄FNO]⁺ | CO |

| 171.9960 | [C₇H₄FNO]⁺ | Cl• |

| 171.9960 | [C₇H₃ClNO]⁺ | HF |

| This table outlines a plausible fragmentation pathway for 5-Chloro-7-fluoro-1,2-benzoxazole under tandem mass spectrometry conditions. |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and the spatial arrangement of atoms. While a specific crystal structure for 5-Chloro-7-fluoro-1,2-benzoxazole is not publicly available, analysis of related halogenated benzoxazole and heterocyclic structures allows for a detailed discussion of the expected solid-state features. researchgate.net

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For 5-Chloro-7-fluoro-1,2-benzoxazole, several types of interactions are expected to play a role in the supramolecular assembly. researchgate.netrsc.org

π-π Stacking: The planar aromatic benzoxazole ring system is likely to facilitate π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are a significant driving force in the packing of many aromatic compounds. rsc.org

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the oxygen and nitrogen atoms of the oxazole ring as acceptors are expected to be prevalent, forming networks that connect the molecules. researchgate.net

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov The nature of the halogen atom is critical to its ability to form these bonds.

Chlorine as a Halogen Bond Donor: The chlorine atom at the 5-position of the benzoxazole ring is a potential halogen bond donor. The electron-withdrawing nature of the aromatic ring can create a positive σ-hole on the chlorine, allowing it to interact with electron-rich atoms like the oxygen or nitrogen of a neighboring molecule (C-Cl···O or C-Cl···N). researchgate.net

Fluorine's Role: Fluorine is highly electronegative and typically a poor halogen bond donor. researchgate.net However, it can act as a hydrogen bond acceptor in C-H···F interactions. mdpi.com The presence of fluorine can also electronically influence the strength of other interactions within the crystal. researchgate.net Some studies have explored the possibility of fluorine participating in halogen bonds, particularly when bonded to a strongly electron-withdrawing group, though this is less common. rsc.org

| Interaction Type | Donor | Acceptor | Expected Nature |

| Halogen Bond | C(5)-Cl | N or O | Directional, stabilizing |

| Hydrogen Bond | Aromatic C-H | O, N, or F | Weaker, electrostatic |

| π-π Stacking | Benzoxazole Ring | Benzoxazole Ring | Dispersive, parallel or offset |

| This table summarizes the potential key non-covalent interactions in the crystal structure of 5-Chloro-7-fluoro-1,2-benzoxazole. |

The benzoxazole ring system is inherently planar. X-ray analysis would confirm the degree of planarity of the bicyclic system. While significant conformational flexibility is not expected for the core structure, minor deviations from planarity, such as slight puckering or out-of-plane distortions of the substituents, can occur due to packing forces in the crystal lattice. Analysis of the dihedral angles within the molecule would provide precise information on its conformation in the solid state. For related planar heterocyclic systems, the crystal packing can sometimes trap slightly different conformations, leading to polymorphism. researchgate.net

Theoretical and Computational Investigations of 5 Chloro 7 Fluoro 1,2 Benzoxazole

Quantum Chemical Calculations (DFT and Ab Initio Methods)

There is no available literature detailing quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, performed specifically on 5-Chloro-7-fluoro-1,2-benzoxazole.

Information regarding the optimized molecular geometry and electronic structure of 5-Chloro-7-fluoro-1,2-benzoxazole derived from computational methods is not available in published studies.

No studies were identified that have conducted a Frontier Molecular Orbital (FMO) analysis, including the calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies and their distribution, for 5-Chloro-7-fluoro-1,2-benzoxazole.

There are no accessible research findings that present electrostatic potential maps or detail the charge distribution for 5-Chloro-7-fluoro-1,2-benzoxazole.

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts (δ) and spin-spin coupling constants (J) for 5-Chloro-7-fluoro-1,2-benzoxazole. These calculations are typically performed by optimizing the molecular geometry and then computing the magnetic shielding tensors. The results are usually referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to provide the chemical shifts.

Below is a hypothetical table of calculated NMR data, illustrating the type of information that would be generated from a computational study. The values are based on typical ranges observed for similar heterocyclic compounds.

Table 1: Hypothetical Calculated NMR Data for 5-Chloro-7-fluoro-1,2-benzoxazole Calculations performed at the B3LYP/6-311++G(d,p) level of theory with a suitable solvent model.

| Atom | Calculated Chemical Shift (δ, ppm) |

| H-3 | 7.8 - 8.2 |

| H-4 | 7.2 - 7.5 |

| H-6 | 7.0 - 7.3 |

| C-3 | 150 - 155 |

| C-3a | 115 - 120 |

| C-4 | 120 - 125 |

| C-5 | 128 - 133 |

| C-6 | 110 - 115 (JC-F ~ 20-30 Hz) |

| C-7 | 158 - 163 (JC-F ~ 240-260 Hz) |

| C-7a | 140 - 145 |

| F-7 | -100 to -120 |

Note: This table is for illustrative purposes and does not represent experimentally verified data.

A typical computational study would provide a list of calculated vibrational frequencies and their assignments. For 5-Chloro-7-fluoro-1,2-benzoxazole, key vibrations would include C-H stretching, C=N stretching of the oxazole (B20620) ring, C-F stretching, and C-Cl stretching. nih.gov

Table 2: Hypothetical Calculated Vibrational Frequencies for 5-Chloro-7-fluoro-1,2-benzoxazole Calculations performed using DFT methods.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H Stretching | 3100 - 3000 |

| C=N Stretching | 1650 - 1600 |

| Aromatic C=C Stretching | 1600 - 1450 |

| C-F Stretching | 1250 - 1200 |

| C-O Stretching (ring) | 1200 - 1150 |

| C-Cl Stretching | 800 - 750 |

Note: This table is for illustrative purposes and does not represent experimentally verified data.

Reactivity Predictions and Mechanistic Modeling

Computational chemistry is instrumental in predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For 5-Chloro-7-fluoro-1,2-benzoxazole, these studies can guide the development of new synthetic routes and applications.

Understanding the mechanism of a chemical reaction involves identifying the transition states (TS) and calculating the associated energy barriers. A transition state is the highest energy point along the reaction coordinate, and its energy determines the reaction rate. Computational methods can locate the geometry of these transient species and calculate their energies. For instance, in the synthesis of benzoxazoles, computational studies can elucidate the favorability of different proposed mechanistic pathways by comparing their activation energies. researchgate.net A lower energy barrier indicates a more favorable reaction pathway.

Beyond single transition states, computational chemistry can map entire reaction pathways for complex synthetic transformations. This involves identifying all intermediates and transition states connecting reactants to products. Such mapping provides a detailed picture of the reaction mechanism, helping to explain product distributions and optimize reaction conditions. For the synthesis of benzoxazole (B165842) derivatives, computational studies have explored various cyclization strategies to understand the underlying electronic effects that govern the reaction. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity. In the context of material design, the "activity" can be a specific physicochemical property, such as electronic conductivity, thermal stability, or photophysical characteristics.

For 5-Chloro-7-fluoro-1,2-benzoxazole, a QSAR study would involve:

Calculating a set of molecular descriptors that quantify various aspects of its electronic and steric properties.

Correlating these descriptors with a target property for a series of related benzoxazole derivatives.

Using the resulting model to predict the properties of 5-Chloro-7-fluoro-1,2-benzoxazole and to design new derivatives with enhanced material properties. The presence of chloro and fluoro substituents is known to significantly influence the electronic properties of the benzoxazole ring, which can be exploited in material design. nih.gov

QSAR models often use descriptors related to molecular size, shape, and electronic properties to predict the behavior of new compounds, making it a valuable tool in the rational design of novel materials. nih.gov

Advanced Applications and Functionalization of 5 Chloro 7 Fluoro 1,2 Benzoxazole in Materials Science and Organic Synthesis

Building Block for Advanced Organic Materials

The unique electronic and structural characteristics of 5-Chloro-7-fluoro-1,2-benzoxazole make it a promising candidate for the construction of sophisticated organic materials.

The functionalization of the 5-Chloro-7-fluoro-1,2-benzoxazole core could enable its integration into various polymer architectures. For instance, the introduction of polymerizable groups such as vinyl, styryl, or acetylene (B1199291) moieties would allow for its incorporation as a monomer in polymerization reactions. The resulting polymers could exhibit enhanced thermal stability and unique photophysical properties, making them suitable for a range of applications, from specialty plastics to advanced coatings. The presence of the halogen atoms could also influence the polymer's morphology and processing characteristics.

Benzoxazole (B165842) derivatives are known for their fluorescent properties and have been investigated for use in organic light-emitting diodes (OLEDs). The 2-phenylbenzoxazole (B188899) (PBO) fragment, for example, is a robust and highly photo- and thermally stable building block for photoluminescent materials. rsc.org The introduction of electron-withdrawing chloro and fluoro groups onto the benzoxazole ring of 5-Chloro-7-fluoro-1,2-benzoxazole is anticipated to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of the electronic bandgap could lead to the emission of light in the blue region of the spectrum, which is highly desirable for full-color displays. Furthermore, the stability of the benzoxazole core, enhanced by the strong C-F bond, could contribute to the operational lifetime of OLED devices.

Table 1: Potential Optoelectronic Properties of 5-Chloro-7-fluoro-1,2-benzoxazole Derivatives

| Property | Predicted Influence of 5-Chloro-7-fluoro-1,2-benzoxazole Moiety |

|---|---|

| Emission Color | Potential for blue emission due to the electron-withdrawing nature of Cl and F substituents. |

| Quantum Yield | Halogen substitution can influence fluorescence efficiency; heavy atom effect of chlorine may promote intersystem crossing. |

| Device Stability | The inherent stability of the benzoxazole ring and the strong C-F bond could enhance the operational lifetime of devices. |

Benzoxazole derivatives are recognized for their potential as fluorescent probes and sensors. periodikos.com.brijpbs.comnih.govresearchgate.net Their fluorescence can be sensitive to the local environment, such as polarity, pH, and the presence of specific analytes. The 5-Chloro-7-fluoro-1,2-benzoxazole scaffold could be functionalized with specific recognition units to create highly selective and sensitive fluorescent probes. For example, the introduction of a crown ether moiety could lead to a sensor for metal ions, while the incorporation of a receptor for a specific biomolecule could enable applications in bio-imaging. The halogen substituents can fine-tune the photophysical properties of the probe, such as its excitation and emission wavelengths, and may also enhance its binding affinity to target analytes through halogen bonding.

Role in Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the cornerstone of supramolecular chemistry. The structural features of 5-Chloro-7-fluoro-1,2-benzoxazole suggest its potential utility in this field.

The planar benzoxazole core can participate in π-π stacking interactions, a key driving force for the self-assembly of aromatic molecules. The presence of both a chloro and a fluoro atom introduces the possibility of halogen bonding, a directional and specific non-covalent interaction that can be exploited to control the self-assembly process. By carefully designing derivatives of 5-Chloro-7-fluoro-1,2-benzoxazole with complementary functionalities, it may be possible to create intricate and functional supramolecular architectures such as liquid crystals, gels, and nanomaterials.

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. The directionality and predictability of non-covalent interactions are crucial in this endeavor. The 5-Chloro-7-fluoro-1,2-benzoxazole molecule offers a rich set of interactions for crystal engineers to exploit. The interplay of π-π stacking, dipole-dipole interactions, and halogen bonding involving both the chlorine and fluorine atoms could lead to the formation of novel crystal structures with interesting optical or electronic properties. The study of the crystal packing of this molecule and its derivatives could provide valuable insights into the fundamental principles of crystal design.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Chloro-7-fluoro-1,2-benzoxazole |

Precursor in the Synthesis of Complex Natural Products and Analogues

While the benzoxazole core is a key structural motif in a number of biologically active natural products, a review of the scientific literature indicates that 5-chloro-7-fluoro-1,2-benzoxazole has not yet been reported as a direct precursor in the total synthesis of complex natural products. However, the synthesis of analogues of natural products often utilizes highly functionalized heterocyclic building blocks to explore structure-activity relationships. In this context, 5-chloro-7-fluoro-1,2-benzoxazole represents a potentially valuable, though currently underexplored, starting material.

The strategic incorporation of the benzoxazole ring system is a known approach in the synthesis of analogues of natural products. For instance, the benzoxazole moiety is a key component of the antibiotic calcimycin (B1668216) (A-23187). Synthetic efforts towards analogues of such molecules often involve the construction of a substituted benzoxazole core early in the synthetic sequence, which is then elaborated to the final complex target.

The value of the benzoxazole scaffold lies in its relative stability and its ability to act as a bioisostere for other aromatic systems, potentially improving pharmacokinetic properties. The specific 5-chloro-7-fluoro substitution pattern could be leveraged to create analogues with unique electronic and lipophilic properties, which may influence their biological activity and target engagement.

The incorporation of any substituted benzoxazole, including the 5-chloro-7-fluoro derivative, into a total synthesis campaign presents a set of common challenges. One major hurdle is the construction of the benzoxazole nucleus itself under conditions that are compatible with other sensitive functional groups present in the molecule.

Common synthetic routes to the benzoxazole core often involve the condensation of an o-aminophenol with a carboxylic acid derivative. For 5-chloro-7-fluoro-1,2-benzoxazole, this would necessitate a suitably substituted o-nitrophenol precursor, which may require a multi-step synthesis. The subsequent cyclization and functionalization steps must be carefully orchestrated to avoid unwanted side reactions.

Another challenge lies in the selective functionalization of the benzoxazole core. The presence of both a chloro and a fluoro substituent on the 5- and 7-positions of 5-chloro-7-fluoro-1,2-benzoxazole offers the potential for selective cross-coupling reactions. However, achieving high selectivity can be difficult and may require the use of specialized catalysts and reaction conditions. Overcoming these challenges is key to unlocking the full potential of this and other similar building blocks in the synthesis of novel, complex molecules.

Catalytic Applications and Ligand Design

The application of 5-chloro-7-fluoro-1,2-benzoxazole in catalysis and ligand design is an emerging area with significant potential, though specific examples in the literature remain scarce. The unique electronic and structural features of this molecule make it an intriguing candidate for the development of novel catalytic systems.

Metal-Organic Frameworks (MOFs) are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. The properties of a MOF are determined by the nature of the metal ions and the organic linkers used in its construction.

While there are no specific reports of 5-chloro-7-fluoro-1,2-benzoxazole being used as a linker in MOF synthesis, its structure is well-suited for this purpose. The benzoxazole nitrogen atom and the potential for the halogen atoms to participate in halogen bonding or be replaced through nucleophilic aromatic substitution provide multiple points of coordination with metal centers. The rigidity of the benzoxazole core could also contribute to the formation of stable, porous frameworks. The development of MOFs from this linker could lead to materials with novel catalytic or adsorptive properties.

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of particular importance in the pharmaceutical industry. The design of effective chiral ligands is central to the success of this field.

The 5-chloro-7-fluoro-1,2-benzoxazole scaffold has the potential to be elaborated into novel chiral ligands. The introduction of a chiral center, for example, at the carbon atom adjacent to the nitrogen in the oxazole (B20620) ring, could lead to a new class of ligands. The chloro and fluoro substituents could be used to tune the electronic properties of the ligand, which in turn can influence the stereoselectivity of the catalyzed reaction. Furthermore, these halogens can serve as synthetic handles for the attachment of the benzoxazole unit to a larger chiral scaffold. The development of such ligands derived from 5-chloro-7-fluoro-1,2-benzoxazole is a promising, yet unexplored, avenue of research.

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Pathways

While classical methods for constructing the 1,2-benzisoxazole core are well-established, future research will likely focus on novel reactivity pathways that offer greater efficiency, selectivity, and access to diverse functionalities. chim.it One of the most promising areas is the direct C-H functionalization of the benzisoxazole core. yale.edu This strategy avoids the need for pre-functionalized starting materials, allowing for the late-stage modification of the molecule. yale.edu Catalyst-controlled C-H functionalization can offer high levels of site- and stereocontrol, enabling the introduction of new substituents at specific positions on the benzene (B151609) ring. yale.edunih.gov For 5-Chloro-7-fluoro-1,2-benzoxazole, this could mean selective arylation, alkylation, or amination at the C-4 or C-6 positions, creating derivatives that are otherwise difficult to synthesize.

Another emerging frontier is the use of visible-light photocatalysis to drive reactions that are often challenging via thermal activation. chim.itacs.org This strategy allows for the generation of various reactive species under mild conditions. nih.gov Photocatalytic methods could be employed for radical-mediated cyclizations to form the benzisoxazole ring or for functionalizing the existing scaffold. acs.orgmdpi.com For instance, photoredox catalysis could enable novel cross-coupling reactions or the introduction of complex side chains onto the 5-Chloro-7-fluoro-1,2-benzoxazole structure, expanding its chemical space for drug discovery and materials science. rsc.org Furthermore, novel base-induced ring transformations of substituted (1,2-benzisoxazol-3-yl)acetates suggest that the core itself can participate in unique rearrangements, opening pathways to entirely new heterocyclic systems. rsc.org

Development of High-Throughput Synthetic Methodologies

The demand for large libraries of compounds for screening in drug discovery and materials science necessitates the development of high-throughput synthetic methodologies. For scaffolds like 5-Chloro-7-fluoro-1,2-benzoxazole, this involves moving away from traditional batch synthesis towards more rapid and automated techniques.

Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, is a powerful green chemistry approach. beilstein-journals.org It often proceeds in the absence of solvents, reduces reaction times, and can provide access to products that are difficult to obtain from solution-phase chemistry. beilstein-journals.orgoup.com One-pot mechanochemical synthesis has been successfully applied to produce 2-anilinobenzoxazoles directly from simple starting materials. oup.comresearchgate.net This approach could be adapted for the rapid, parallel synthesis of derivatives of 5-Chloro-7-fluoro-1,2-benzoxazole, enabling the swift generation of a library of analogs for biological evaluation.

Microwave-assisted synthesis is another key technology for accelerating reaction rates. nih.gov This technique has been effectively used for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and carbodiimides, with reactions completing in minutes instead of hours. nih.gov Applying microwave irradiation to the synthesis and functionalization of 5-Chloro-7-fluoro-1,2-benzoxazole could dramatically shorten development timelines.

| Technology | Principle | Potential Advantage for 5-Chloro-7-fluoro-1,2-benzoxazole Synthesis | Relevant Findings |

| Mechanochemistry | Use of mechanical energy (ball-milling) to initiate reactions. | Solvent-free conditions, reduced waste, short reaction times, access to novel derivatives. | One-pot synthesis of 2-anilinobenzoxazoles and -thiazoles has been demonstrated. oup.com |

| Microwave-Assisted Synthesis | Use of microwave radiation to rapidly heat reactions. | Significant reduction in reaction time, improved yields, enhanced reaction control. | Efficient for direct coupling of carboxylic acids with 2-aminophenol to form benzoxazoles. jocpr.com |

| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced safety, scalability, precise control over reaction parameters, and integration of synthesis and purification. | Successfully used for multi-step synthesis of highly functionalized benzoxazoles. cam.ac.ukuc.pt |

Advanced Computational Studies for Predictive Design

Advanced computational chemistry is becoming an indispensable tool for the rational design of new molecules, saving significant time and resources by predicting their properties before synthesis. mdpi.com For 5-Chloro-7-fluoro-1,2-benzoxazole, computational methods can guide the design of derivatives with optimized biological activity or material characteristics.

Density Functional Theory (DFT) studies can be used to investigate the electronic properties, reactivity, and spectral characteristics of the molecule. mdpi.comnih.gov By modeling the effects of different substituents on the benzoxazole (B165842) core, researchers can predict how modifications will impact factors like the molecule's dipole moment, polarizability, and absorption/emission spectra, which is crucial for designing materials for optoelectronic devices. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are vital in medicinal chemistry. tandfonline.com By building computational models that correlate the structural features of a series of benzoxazole derivatives with their biological activity, it is possible to predict the potency of new, unsynthesized analogs. rsc.orgresearchgate.net For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can identify the key steric and electronic features required for a desired biological effect, guiding the synthesis of more potent compounds. tandfonline.comrsc.org Molecular docking and dynamics simulations can further elucidate how these molecules interact with biological targets, such as enzymes or receptors, providing a deeper understanding of their mechanism of action. rsc.orgnih.gov

| Computational Method | Application | Predicted Properties for 5-Chloro-7-fluoro-1,2-benzoxazole Derivatives |

| Density Functional Theory (DFT) | Calculation of electronic structure and properties. | HOMO/LUMO energies, dipole moment, polarizability, absorption/emission wavelengths, reactivity indices. |

| QSAR (CoMFA/CoMSIA) | Correlating chemical structure with biological activity. | Predicted anticancer, antimicrobial, or anti-inflammatory activity based on substituent patterns. |

| Molecular Docking | Simulating the interaction between a molecule and a biological target. | Binding affinity, interaction modes with target proteins (e.g., DNA gyrase, VEGFR-2). |

| ADME Prediction | Predicting absorption, distribution, metabolism, and excretion properties. | Oral bioavailability, blood-brain barrier penetration, metabolic stability. |

Integration with Emerging Technologies in Chemical Synthesis

The synthesis of complex molecules like derivatives of 5-Chloro-7-fluoro-1,2-benzoxazole is being revolutionized by the integration of emerging technologies that offer greater control, efficiency, and safety.

Flow chemistry, where reactions are conducted in continuous-flow reactors rather than in traditional batch flasks, is one such technology. jst.org.in It allows for precise control over parameters like temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, especially for highly exothermic or hazardous reactions. jst.org.innih.gov Multi-step syntheses can be "telescoped" into a single continuous process without the need to isolate intermediates, significantly streamlining the production of complex pharmaceutical ingredients. uc.ptaablocks.com The application of flow chemistry to the synthesis of functionalized benzoxazoles has already been demonstrated, showcasing its potential for the scalable and efficient production of 5-Chloro-7-fluoro-1,2-benzoxazole derivatives. cam.ac.uk

The use of novel catalytic systems, such as nanocatalysts, is another important area. ajchem-a.com Heterogeneous nanocatalysts, like magnetic Fe3O4@SiO2-SO3H nanoparticles, offer high catalytic activity, large surface area, and the significant advantage of being easily recoverable and reusable, aligning with the principles of green chemistry. ajchem-a.com Such catalysts have been successfully used to prepare 2-arylbenzoxazoles in high yields under mild, solvent-free conditions. ajchem-a.com Applying these advanced catalytic systems to the synthesis of 5-Chloro-7-fluoro-1,2-benzoxazole could lead to more sustainable and cost-effective manufacturing processes.

Potential for Specialized Material Science Applications

The benzoxazole scaffold is a key component in a variety of functional organic materials due to its rigid, planar structure and unique electronic properties. mdpi.comresearchgate.net The introduction of halogen atoms like chlorine and fluorine onto this scaffold can significantly modulate these properties, opening up potential applications for 5-Chloro-7-fluoro-1,2-benzoxazole in specialized material science.

One of the most promising areas is in the development of organic light-emitting diodes (OLEDs). oldcitypublishing.com Benzoxazole derivatives with donor-π-acceptor (D-π-A) architectures are known to exhibit tunable absorption and fluorescence properties, making them excellent candidates for emissive or charge-transporting layers in OLED devices. mdpi.com The strong electron-withdrawing nature of the fluorine and chlorine atoms in 5-Chloro-7-fluoro-1,2-benzoxazole could be leveraged to tune the molecule's HOMO/LUMO energy levels, potentially leading to materials with specific emission colors or improved electron-transport capabilities. mdpi.com Computational studies using DFT have shown that structural modifications to the benzoxazole core significantly impact its linear and nonlinear optical (NLO) responses, highlighting the potential to design materials for high-performance light-emitting and energy-conversion devices. mdpi.comscilit.com The stability often associated with fluorinated organic materials could also contribute to longer device lifetimes. acs.org

Beyond OLEDs, the unique electronic characteristics of halogenated benzoxazoles could be exploited in other areas such as organic photovoltaics (OPVs), field-effect transistors, and fluorescent sensors. The ability to fine-tune the electronic and photophysical properties through synthetic modification makes this class of compounds highly versatile for creating next-generation functional materials. mdpi.com

| Application Area | Relevant Property | Potential Role of 5-Chloro-7-fluoro-1,2-benzoxazole |

| Organic Light-Emitting Diodes (OLEDs) | Tunable fluorescence, charge transport. | The Cl and F substituents can modify HOMO/LUMO levels, potentially serving as an electron-transport material or a blue-emitting dopant. |

| Organic Photovoltaics (OPVs) | Light absorption, electron affinity. | Could function as an acceptor material in a bulk heterojunction solar cell due to its electron-deficient nature. |

| Fluorescent Sensors | Environment-sensitive emission. | The fluorescence of derivatives could be designed to respond to specific analytes or environmental changes (e.g., pH, metal ions). |

| Nonlinear Optical (NLO) Materials | High hyperpolarizability. | As a core for D-π-A chromophores, it could contribute to materials for optical switching and signal modulation. |

Q & A

Q. Experimental Validation :

- DFT Calculations : Compare HOMO-LUMO gaps of halogenated derivatives.

- Kinetic Studies : Monitor reaction rates in Suzuki-Miyaura couplings to assess steric effects .

What strategies address contradictions in reported spectral data for halogenated benzoxazoles?

Advanced Research Question

Methodological Answer :

Contradictions often arise from solvent polarity, tautomerism, or impurities. Resolution strategies include:

Multi-Technique Validation :

- NMR Solvent Screening : Compare ¹H/¹³C NMR in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.

- LC-MS Purity Checks : Ensure >95% purity to eliminate impurity-driven artifacts .

Crystallographic Cross-Referencing : Match experimental bond lengths/angles with X-ray data (e.g., C3–C3a = 1.39 Å in chloro-fluoro derivatives vs. 1.42 Å in bromo analogs) .

Dynamic NMR for Tautomerism : Detect ring-opening equilibria at variable temperatures (e.g., −40°C to 25°C) .

How can reaction conditions be optimized for benzoxazole ring formation under catalytic vs. stoichiometric regimes?

Advanced Research Question

Methodological Answer :

Catalytic Optimization :

Acid Catalysis : Use p-toluenesulfonic acid (10 mol%) in toluene to reduce side reactions vs. stoichiometric acetic acid .

Microwave-Assisted Synthesis : Reduce reaction time from 18 hours to 30 minutes (120°C, 300 W) with comparable yields .

Parameter Screening :

- Solvent : DMF enhances solubility but may require inert atmospheres.

- Additives : Na₂S₂O₅ improves yields by stabilizing imine intermediates .

Table: Optimization Outcomes

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Glacial AcOH, reflux | 65 | 90 |

| DMF, 120°C, Na₂S₂O₅ | 82 | 97 |

| Microwave, toluene | 78 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.